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Introduction:

Metal-Organic Frameworks (MOFs) constructed from terephthalic acid (benzenedicarboxylic

acid or BDC) and its derivatives are a cornerstone of MOF chemistry, offering high surface

areas, tunable pore sizes, and crystalline structures. Post-synthetic modification (PSM)

provides a powerful avenue to introduce diverse functionalities into these pre-assembled

frameworks, enabling the enhancement of existing properties and the introduction of new ones

for applications ranging from gas storage and catalysis to drug delivery. This document

provides detailed protocols and quantitative data for the three main types of postsynthetic

modification of BDC-based MOFs: covalent postsynthetic modification, dative postsynthetic

modification, and postsynthetic ligand exchange.

Covalent Postsynthetic Modification
Covalent PSM involves the chemical transformation of functional groups on the BDC linker

within the intact MOF structure. This is a widely used method to introduce new chemical

moieties without altering the underlying framework topology.[1] A common strategy involves the

use of amine-functionalized BDC linkers, such as in UiO-66-NH₂, MIL-53(Al)-NH₂, and IRMOF-

3, as reactive handles for further functionalization.[1][2]
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Protocol: Acylation of Amine-Functionalized UiO-66
(UiO-66-NH₂)
This protocol describes the reaction of the amine groups in UiO-66-NH₂ with acetic anhydride

to form the corresponding amide. This modification can alter the hydrophilicity and surface

properties of the MOF.

Materials:

UiO-66-NH₂

Acetic anhydride

Anhydrous dichloromethane (DCM)

Methanol

Centrifuge

Shaker or rotator

Procedure:

Activate the UiO-66-NH₂ by heating under vacuum to remove solvent molecules from the

pores.

In a glovebox or under an inert atmosphere, suspend 100 mg of activated UiO-66-NH₂ in 10

mL of anhydrous DCM.

Add a 10-fold molar excess of acetic anhydride relative to the amine groups in the MOF.

Seal the reaction vessel and place it on a shaker at room temperature for 24 hours.

After the reaction, collect the solid product by centrifugation.

Wash the product thoroughly with fresh DCM (3 x 10 mL) and then with methanol (3 x 10

mL) to remove unreacted reagents and byproducts.
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Dry the resulting UiO-66-NHAc powder under vacuum.

Characterization:

FTIR Spectroscopy: Monitor the disappearance of the N-H stretching bands of the primary

amine (typically around 3400-3500 cm⁻¹) and the appearance of the amide N-H stretching

(around 3300 cm⁻¹) and C=O stretching (around 1650-1690 cm⁻¹) bands.

¹H NMR Spectroscopy: Digest a small amount of the modified MOF in a deuterated acid

(e.g., D₂SO₄ in DMSO-d₆) to analyze the linker. The appearance of a new methyl proton

signal from the acetyl group confirms the modification.

Nitrogen Adsorption-Desorption Analysis: Determine the Brunauer–Emmett–Teller (BET)

surface area and pore volume to assess the impact of the modification on the porosity of the

MOF.

Quantitative Data: Effect of Covalent PSM on MOF
Properties
The following table summarizes the changes in surface area and pore volume for UiO-66-NH₂

after modification with different anhydrides.

Modifying
Reagent

Functional
Group
Introduced

BET Surface
Area (m²/g)

Pore Volume
(cm³/g)

Reference

None (Pristine

UiO-66-NH₂)
-NH₂ 1185 0.48

Acetic Anhydride -NHCOCH₃ 950 0.39

Propionic

Anhydride
-NHCOCH₂CH₃ 870 0.35

Isobutyric

Anhydride
-NHCOCH(CH₃)₂ 750 0.30
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Experimental Workflow: Covalent Postsynthetic
Modification

Start: Activated
BDC-NH2 MOF

Select Covalent
Modifying Reagent

(e.g., Anhydride, Isocyanate)

Perform Reaction in
Anhydrous Solvent
(e.g., DCM, THF)

Wash with Solvent
to Remove Excess Reagents

Dry Modified MOF
Under Vacuum

Characterize Modified MOF
(FTIR, NMR, BET)

End: Functionally
Modified MOF

Click to download full resolution via product page

Caption: Workflow for covalent postsynthetic modification of an amine-functionalized BDC-

based MOF.

Dative Postsynthetic Modification
Dative PSM involves the coordination of a new ligand to the metal nodes of the MOF. This is

particularly effective for MOFs with open metal sites or coordinatively unsaturated metal

centers. This method can be used to introduce catalytic sites or other functional molecules.

Protocol: Dative Modification of MIL-53(Al) with Pyridine
This protocol describes the coordination of pyridine to the aluminum centers in the MIL-53(Al)

framework.

Materials:

MIL-53(Al)

Pyridine

Anhydrous Chloroform

Centrifuge

Shaker or rotator

Procedure:
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Activate MIL-53(Al) by heating at 150°C under vacuum for 12 hours to remove coordinated

water molecules and open the metal sites.

Suspend 100 mg of activated MIL-53(Al) in 10 mL of anhydrous chloroform.

Add a 5-fold molar excess of pyridine to the suspension.

Seal the reaction vessel and shake at 60°C for 24 hours.

Cool the mixture to room temperature and collect the solid by centrifugation.

Wash the product with fresh anhydrous chloroform (3 x 10 mL) to remove any unbound

pyridine.

Dry the pyridine-modified MIL-53(Al) under vacuum.

Characterization:

FTIR Spectroscopy: Look for the appearance of characteristic pyridine ring vibration bands.

Thermogravimetric Analysis (TGA): Compare the TGA curve of the modified MOF to the

pristine MOF to determine the amount of coordinated pyridine by observing the weight loss

at the decomposition temperature of pyridine.

X-ray Powder Diffraction (XRPD): Confirm that the crystallinity of the MOF is retained after

the modification.

Logical Relationship: Dative Postsynthetic Modification
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Caption: Logical steps involved in the dative postsynthetic modification of a BDC-based MOF.

Postsynthetic Ligand Exchange
Postsynthetic ligand exchange, also known as solvent-assisted ligand exchange (SALE),

involves the replacement of the original BDC linkers in a MOF with different, functionalized

dicarboxylate linkers. This method allows for the incorporation of functionalities that may not be

compatible with the initial MOF synthesis conditions.

Protocol: Solvent-Assisted Ligand Exchange in MOF-5
This protocol describes the exchange of BDC linkers in MOF-5 with 2-bromo-1,4-

benzenedicarboxylate (Br-BDC).

Materials:
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MOF-5 (Zn₄O(BDC)₃)

2-bromo-1,4-benzenedicarboxylic acid (H₂Br-BDC)

N,N-Dimethylformamide (DMF)

Chloroform

Centrifuge

Oven

Procedure:

Synthesize and activate MOF-5 according to established procedures.

Immerse 50 mg of activated MOF-5 crystals in a solution of 100 mg of H₂Br-BDC in 10 mL of

DMF.

Heat the mixture in a sealed vial at 100°C for 72 hours.

After cooling, decant the solution and wash the crystals with fresh DMF (3 x 10 mL) and then

with chloroform (3 x 10 mL).

Dry the crystals under vacuum to obtain the Br-BDC exchanged MOF-5.

Characterization:

¹H NMR Spectroscopy: Digest the exchanged MOF in DCl/DMSO-d₆ and analyze the linker

composition by comparing the integration of the aromatic protons of BDC and Br-BDC. This

allows for the quantification of the exchange percentage.

Powder X-ray Diffraction (PXRD): Verify that the framework structure is maintained after the

exchange process.

Energy-Dispersive X-ray Spectroscopy (EDX) or Inductively Coupled Plasma-Mass

Spectrometry (ICP-MS): Quantify the amount of bromine incorporated into the MOF.
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Quantitative Data: Ligand Exchange in BDC-Based
MOFs
The extent of ligand exchange can be controlled by reaction time, temperature, and the

concentration of the incoming linker.

Parent
MOF

Incoming
Linker

Solvent
Temperat
ure (°C)

Time (h)
Exchange
(%)

Referenc
e

MOF-5 Br-BDC DMF 85 6 15.2

MOF-5 Br-BDC DMF 85 24 52.6

UiO-66 NH₂-BDC DMF 100 72 ~95

UiO-66 Br-BDC DMF 120 24 76

Experimental Workflow: Solvent-Assisted Ligand
Exchange

Start: Pristine
BDC-MOF

Prepare Solution of
New Functionalized Linker

in a Suitable Solvent

Immerse MOF in
Linker Solution and Heat

Wash with Solvent to
Remove Unexchanged Linker

Dry Exchanged MOF
Under Vacuum

Characterize Exchanged MOF
(NMR, PXRD, EDX)

End: Linker-Exchanged
MOF
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Caption: Workflow for the postsynthetic modification of a BDC-based MOF via solvent-assisted

ligand exchange.

Applications in Drug Delivery
Postsynthetic modification is a key strategy to enhance the performance of BDC-based MOFs

as drug delivery systems. Functionalization can improve drug loading, control release kinetics,

and introduce stimuli-responsive behavior.

Protocol: Loading of Ibuprofen into MIL-101(Cr)-NH₂
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This protocol describes a standard procedure for loading a model anti-inflammatory drug,

ibuprofen, into an amine-functionalized MIL-101 framework.

Materials:

MIL-101(Cr)-NH₂

Ibuprofen

Ethanol

Centrifuge

UV-Vis Spectrophotometer

Procedure:

Activate the MIL-101(Cr)-NH₂ by heating under vacuum.

Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).

Suspend 20 mg of activated MIL-101(Cr)-NH₂ in 5 mL of the ibuprofen solution.

Stir the suspension at room temperature for 48 hours in a sealed vial to allow for drug

encapsulation.

Collect the ibuprofen-loaded MOF by centrifugation.

Wash the solid with a small amount of fresh ethanol to remove surface-adsorbed drug.

Dry the drug-loaded MOF under vacuum.

To determine the loading amount, measure the concentration of ibuprofen remaining in the

supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength. The

loaded amount can be calculated by the difference between the initial and final

concentrations in the solution.

Quantitative Data: Drug Loading and Release
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MOF Drug
Loading
Capacity
(wt%)

Release
Conditions

Release
after 24h
(%)

Reference

MIL-101(Cr) Ibuprofen ~58
PBS (pH 7.4),

37°C
~60

MIL-53(Fe) Ibuprofen ~20
PBS (pH 7.4),

37°C
~40

UiO-66-NH₂ Ibuprofen ~13
PBS (pH 7.4),

37°C
~30

Disclaimer: The protocols provided are intended as a general guide. Specific reaction

conditions may need to be optimized for different MOFs and modifying reagents. Always

consult the primary literature and adhere to all laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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